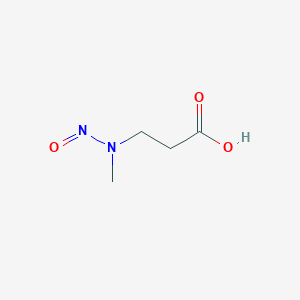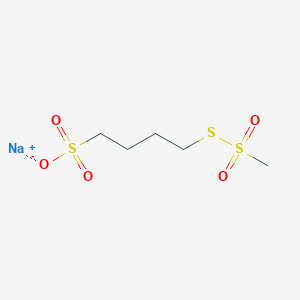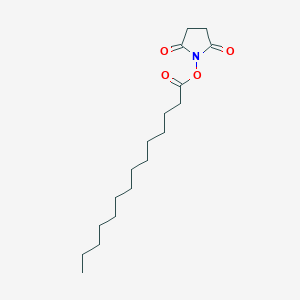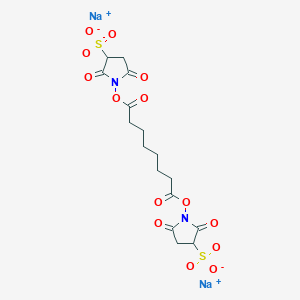
3-(N-Nitroso-N-methylamino)propionic acid
Descripción general
Descripción
3-(N-Nitroso-N-methylamino)propionic acid is identified as a new N-nitrosamino acid found in tobacco products, highlighting its relevance in cancer research due to its presence alongside other nitrosamines known for their carcinogenic potential (Ohshima et al., 1985).
Synthesis Analysis
The synthesis of N-nitroso- and N-nitraminotetrazoles provides insights into methods that could potentially be applied or related to the synthesis of 3-(N-Nitroso-N-methylamino)propionic acid. These compounds were synthesized from corresponding aminotetrazoles, indicating a variety of nitration and nitrosation methods that might be relevant for the synthesis of N-nitrosamino acids (Karaghiosoff et al., 2006).
Molecular Structure Analysis
The molecular structure of related N-nitroso compounds has been characterized through various spectroscopic techniques, offering insights into the structure of 3-(N-Nitroso-N-methylamino)propionic acid. For example, the structural and properties analysis of methyl thionitrite (CH3SNO) provides valuable information on the molecular characteristics of nitroso groups, which could be analogously relevant (Khomyakov & Timerghazin, 2017).
Chemical Reactions and Properties
The chemical properties of N-nitroso compounds, including their reactions and stability, are critical for understanding the behavior of 3-(N-Nitroso-N-methylamino)propionic acid. The synthesis and reactions of similar compounds, like the conversion of N-nitrosoaminotetrazoles, shed light on the reactivity and potential chemical transformations of N-nitrosamino acids (Karaghiosoff et al., 2006).
Physical Properties Analysis
The analysis of physical properties, such as solubility, melting point, and spectroscopic characteristics, is essential for comprehensive understanding. Studies on related compounds provide a basis for predicting or understanding the physical properties of 3-(N-Nitroso-N-methylamino)propionic acid (Khomyakov & Timerghazin, 2017).
Chemical Properties Analysis
Understanding the chemical properties, including reactivity with other compounds, stability under various conditions, and degradation pathways, is crucial. The detailed analysis of N-nitroso- and N-nitraminotetrazoles, for instance, offers insights into the chemical behavior that could be relevant for 3-(N-Nitroso-N-methylamino)propionic acid (Karaghiosoff et al., 2006).
Aplicaciones Científicas De Investigación
Structural Studies : It is used in studies focused on structural variations of N-acetylneuraminic acid and its derivatives (Schreiner & Zbiral, 1990).
Presence in Tobacco : This compound is a non-volatile nitrosamine found in cigarette tobacco at concentrations ranging from 110-4990 ng per cigarette, highlighting its relevance in tobacco research (Tricker, Ditrich, & Preussmann, 1991).
Antibacterial Activity : It exhibits antibacterial activity against various pathogenetic bacteria, including multidrug-resistant strains (Guo-Qian Jin, 2015).
Anti-Cancer Activity : Derivatives of this compound have shown in vitro anti-cancer activity against human gastric cancer cell lines (Liu et al., 2019).
Antipsychotic Activity : Its bioactive conformer, 4-(methylamino)-3-nitrobenzoic acid (MNA), exhibits antipsychotic activity, influenced by specific substituents targeting amino acids (Julie et al., 2019).
Occurrence in Various Types of Tobacco : This acid and related compounds have been identified in various types of tobacco, with levels ranging significantly depending on the type (Ohshima et al., 1985).
Cancer Etiology : Higher exposures to endogenous nitroso compounds, including this acid, are observed in high-risk subjects for various cancers. Vitamin C has been found to lower the body burden of these compounds (Bartsch et al., 1990).
Synthesis and Characterization : The synthesis and characterization of this acid have been studied in various contexts, including its potential as an explosive component similar to TNT and nitroglycerin (Karaghiosoff et al., 2006).
Geographical Cancer Risk : Its presence in higher levels in subjects from high-risk rural areas compared to low-risk urban areas for stomach cancer has been observed, indicating its potential role in cancer epidemiology (Zatónski et al., 1989).
Synthesis for Biological Activity : The compound has been synthesized with high yields and its derivatives investigated for various biological activities (Zakhs et al., 1970).
Blocking Carcinogenic Compounds : Ascorbic acid can react with this compound to potentially block the formation of carcinogenic nitroso compounds (Mirvish et al., 1972).
Safety And Hazards
The safety and hazards of 3-(N-Nitroso-N-methylamino)propionic acid are not well-documented in the literature.
Direcciones Futuras
There is limited information available on the future directions of research or applications for 3-(N-Nitroso-N-methylamino)propionic acid.
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to specialized chemical databases or scientific literature132.
Propiedades
IUPAC Name |
3-[methyl(nitroso)amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O3/c1-6(5-9)3-2-4(7)8/h2-3H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZVIGHIXBBLOEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(=O)O)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50146725 | |
| Record name | 3-(N-Nitroso-N-methylamino)propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50146725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(N-Nitroso-N-methylamino)propionic acid | |
CAS RN |
10478-42-9 | |
| Record name | 3-(Methylnitrosoamino)propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10478-42-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(N-Nitroso-N-methylamino)propionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010478429 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(N-Nitroso-N-methylamino)propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50146725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(N-NITROSO-N-METHYLAMINO)PROPIONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3GDQ24CJD0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R)-5-acetamido-3,4-bis[[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-1-hydroxy-6-oxohexan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B13902.png)




